molecular formula C6H10O5 B11921524 Ethyl 2,2-dihydroxy-3-oxobutanoate

Ethyl 2,2-dihydroxy-3-oxobutanoate

Cat. No.: B11921524
M. Wt: 162.14 g/mol
InChI Key: VFHCRUQFCAYTTN-UHFFFAOYSA-N
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Description

Ethyl 2,2-dihydroxy-3-oxobutanoate is an organic compound with the molecular formula C6H10O5. It is a derivative of butanoic acid and contains both hydroxyl and keto functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxy-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through aldol condensation followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dihydroxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,2-dihydroxy-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dihydroxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. The hydroxyl and keto groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

ethyl 2,2-dihydroxy-3-oxobutanoate

InChI

InChI=1S/C6H10O5/c1-3-11-5(8)6(9,10)4(2)7/h9-10H,3H2,1-2H3

InChI Key

VFHCRUQFCAYTTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)(O)O

Origin of Product

United States

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